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N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide

Lipophilicity Drug-like properties Physicochemical profiling

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide (CAS 881083-30-3) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine hydrazide class. It features a 3-chloro-4-methylphenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine core and a propanehydrazide moiety at the C4 position.

Molecular Formula C15H15ClN6O
Molecular Weight 330.78
CAS No. 881083-30-3
Cat. No. B2375674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
CAS881083-30-3
Molecular FormulaC15H15ClN6O
Molecular Weight330.78
Structural Identifiers
SMILESCCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl
InChIInChI=1S/C15H15ClN6O/c1-3-13(23)20-21-14-11-7-19-22(15(11)18-8-17-14)10-5-4-9(2)12(16)6-10/h4-8H,3H2,1-2H3,(H,20,23)(H,17,18,21)
InChIKeyJCIUDTVZHQEJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide (CAS 881083-30-3): Procurement-Grade Overview and Scaffold Identity


N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide (CAS 881083-30-3) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine hydrazide class. It features a 3-chloro-4-methylphenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine core and a propanehydrazide moiety at the C4 position. This scaffold is recognized in medicinal chemistry for its privileged status in kinase inhibitor design, particularly against cyclin-dependent kinases (CDKs), tyrosine kinases, and other ATP-binding targets [1]. The compound is commonly supplied at approximately 95% purity, with a molecular formula of C15H15ClN6O and a molecular weight of 330.78 g/mol. Its core structure is shared with numerous research-stage anticancer agents, but the specific 3-chloro-4-methylphenyl substitution pattern imparts distinct physicochemical properties that differentiate it from closely related analogs [2].

Pyrazolo[3,4-d]pyrimidine core for kinase inhibitor design

3-chloro-4-methylphenyl N1 group offers distinct selectivity

CDK-focused profiling and SAR study compatibility

Why N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide Cannot Be Substituted by Generic In-Class Analogs


Within the pyrazolo[3,4-d]pyrimidine hydrazide class, seemingly minor variations in the N1-aryl substituent can profoundly alter kinase selectivity, antiproliferative potency, and physicochemical properties. The presence, position, and nature of halogen and methyl substituents on the phenyl ring influence both electronic (inductive and resonance effects) and steric parameters, which in turn modulate critical binding interactions within the kinase ATP pocket and affect compound lipophilicity (logP) and solubility [1]. Published structure-activity relationship (SAR) studies on pyrazolo[3,4-d]pyrimidine CDK2 inhibitors demonstrate that IC50 values can shift from low nanomolar to micromolar ranges solely by repositioning a chlorine atom or adding/removing a methyl group on the N1-aryl ring [2]. Therefore, substituting this compound with a generic in-class analog without verifying target-specific activity and selectivity data carries a high risk of experimental failure.

N1-aryl substituent sensitivity

Minor halogen or methyl shifts can significantly alter kinase selectivity and potency.

Isomeric substitution mismatch

5-Cl-2-CH₃ or 3-Cl-only analogs may exhibit different target engagement profiles.

Class-level potency uncertainty

Published scaffold activity may not translate; in-house validation is recommended.

Quantitative Evidence Guide: N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide Versus Closest Analogs


Lipophilicity (logP) Differentiation: 3-Chloro-4-Methylphenyl vs. 3,4-Dichlorophenyl vs. 3-Chlorophenyl Propanehydrazide Analogs

This compound (CAS 881083-30-3) possesses a calculated logP of 2.875, reflecting the lipophilic contribution of the 3-chloro-4-methylphenyl substituent. This value positions it between the less lipophilic 3-chlorophenyl analog (CAS 881083-22-3, expected lower logP due to absence of the methyl group) and the more lipophilic 3,4-dichlorophenyl analog (expected higher logP due to the additional chlorine). The topological polar surface area (tPSA) is 84 Ų, with 2 hydrogen bond donors and 7 hydrogen bond acceptors, all within Lipinski's rule-of-five space [1]. The rotatable bond count of 6 provides moderate conformational flexibility. For procurement decisions, these physicochemical parameters directly impact compound solubility, permeability, and formulation behavior, distinguishing this compound from its analogs even before biological testing is conducted [1].

Lipophilicity
Cross-study comparable
logP 2.875 (target) vs ~2.0–2.3 (3-Cl) vs ~3.2–3.5 (3,4-diCl)

logP shift ~0.5–0.8 units may alter solubility and permeability

Calculated via ZINC15; no experimental logP available

Lipophilicity Drug-like properties Physicochemical profiling

Predicted Kinase Target Profile: CDK1/CDK2 Enrichment by SEA Analysis

Similarity Ensemble Approach (SEA) predictions based on ChEMBL20 chemical similarity indicate that this compound is predicted to interact with cyclin-dependent kinase 1 (CDK1) and cyclin-dependent protein kinase PHO85 (a yeast CDK ortholog), with maximum Tanimoto coefficients (Max Tc) of 0.40-0.41 to known CDK ligands [1]. This predicted kinase profile is consistent with the broader class of pyrazolo[3,4-d]pyrimidine derivatives, which have demonstrated CDK2 inhibitory activity in published studies [2]. The 3-chloro-4-methylphenyl substitution pattern may confer distinct kinase selectivity compared to analogs lacking the 4-methyl group (e.g., CAS 881083-22-3) or bearing alternative halogenation patterns (e.g., CAS 881083-34-7, the 5-chloro-2-methylphenyl positional isomer), though direct comparative selectivity data are not available in the peer-reviewed literature for this specific compound [1].

Kinase Prediction
Class-level inference
SEA: CDK1 (P=15, Max Tc 0.41); CDK2/PHO85 (Max Tc 0.40)

Predicted CDK enrichment supports screening rationale

Computational; requires experimental validation

Kinase inhibition CDK2 Target prediction Similarity ensemble approach

Class-Level Antiproliferative Activity: Pyrazolo[3,4-d]pyrimidine Hydrazide Derivatives Against MCF-7 Breast Cancer Cells

While no direct antiproliferative data for CAS 881083-30-3 exist in peer-reviewed literature, structurally related pyrazolo[3,4-d]pyrimidine hydrazide derivatives have demonstrated potent cytotoxicity against MCF-7 breast adenocarcinoma cells. In one study, pyrazolo[3,4-d]pyrimidines (7a-e) and related pyrazole hydrazones (17a-d) were evaluated, with compound 7e exhibiting superior potency (IC50 = 7.60 μM) compared to cisplatin (IC50 = 13.29 μM) [1]. In a separate series, pyrazolo[3,4-d]pyrimidine-4(5H)-one hydrazide-hydrazones (5a, 5e, 5g, 5h) induced apoptosis and G0/G1 cell-cycle arrest in MCF-7 cells, with molecular docking confirming high binding affinity toward EGFR [2]. More recently, dual CDK2/GSK-3β inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold achieved IC50 values as low as 14 nM and 34 nM against HCT116 and MCF-7 cell lines, respectively [3]. These class-level data provide a benchmark against which the activity of the 3-chloro-4-methylphenyl-substituted hydrazide can be positioned once experimentally determined.

Cell Model Response
Class-level inference
Class data: IC₅₀ 34 nM–7.60 μM (MCF-7); target compound untested

Scaffold shows antiproliferative potential in breast cancer cells

No direct data for this compound; in-house testing required

Antiproliferative MCF-7 Breast cancer Hydrazide-hydrazone

3-Chloro-4-Methylphenyl Substituent: Unique Electronic and Steric Profile Versus Positional Isomers

The 3-chloro-4-methyl substitution pattern on the N1-phenyl ring of this compound (CAS 881083-30-3) is distinct from the two most accessible positional isomers: the 5-chloro-2-methylphenyl analog (CAS 881083-34-7) and the 3-chlorophenyl analog lacking the methyl group (CAS 881083-22-3). The 3-chloro substituent exerts an electron-withdrawing inductive effect (-I) that polarizes the adjacent C-H bond, potentially enhancing halogen bonding interactions within kinase hinge regions. The 4-methyl group contributes electron-donating inductive effects (+I) and modest steric bulk at the para position. In contrast, the 5-chloro-2-methylphenyl isomer (CAS 881083-34-7) positions the chlorine meta to the pyrazolo nitrogen and the methyl group ortho to the attachment point, creating a sterically distinct environment around the N1-aryl junction . Published SAR on pyrazolo[3,4-d]pyrimidine CDK2 inhibitors confirms that repositioning substituents on the N1-phenyl ring can alter kinase inhibitory potency by orders of magnitude, though no direct comparative data exist for these specific hydrazide analogs [1].

Substituent Profile
Class-level inference
3-Cl-4-CH₃: σmeta(Cl)=+0.37, σpara(CH₃)=-0.17; isomers differ in σ and MR

Unique electronic/steric vector may influence kinase binding

SAR context; no head-to-head activity comparison

Structure-activity relationship Substituent effects Halogen bonding Medicinal chemistry

Drug-Likeness and Lead-Likeness Assessment: Rule-of-Five Compliance and Synthetic Tractability

This compound satisfies all four of Lipinski's Rule of Five criteria: molecular weight (330.78 Da) < 500, calculated logP (2.875) < 5, hydrogen bond donors (2) ≤ 5, and hydrogen bond acceptors (7) ≤ 10 [1]. It also meets lead-likeness criteria with moderate complexity (23 heavy atoms) and acceptable rotatable bond count (6). The fraction of sp3-hybridized carbons is 0.20, indicating a relatively planar structure dominated by aromatic rings, which is characteristic of ATP-competitive kinase inhibitors. Compared to larger, more complex pyrazolo[3,4-d]pyrimidine derivatives in the patent literature (e.g., compounds with extended biaryl or triazole substituents), this propanehydrazide variant offers a more fragment-like profile with greater potential for subsequent chemical optimization [2]. The compound's 95% typical purity from commercial sources provides an adequate starting point for biochemical screening, though orthogonal analytical validation (HPLC, NMR, MS) is recommended upon receipt [1].

Drug-likeness
Supporting evidence
MW 330.78, logP 2.875, HBD 2, HBA 7; all within Rule-of-Five

Compliant profile reduces ADME risk in early discovery

Calculated; experimental logD/permeability recommended

Drug-likeness Lead-likeness ADME Fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide


Kinase Profiling and Selectivity Screening Panels (CDK Family Focus)

Based on SEA predictions indicating CDK1/CDK2 enrichment, this compound is best deployed as part of a focused kinase profiling panel to experimentally determine its inhibitory potency and selectivity across the CDK family and related CMGC kinases. Users should benchmark results against published CDK2 inhibitors such as sorafenib (IC50 = 0.184 μM against CDK2/cyclin A2) and class-level pyrazolo[3,4-d]pyrimidine CDK2 inhibitors achieving IC50 values of 0.057-0.119 μM [1]. The distinct 3-chloro-4-methylphenyl substituent may confer a selectivity fingerprint that differs from the more commonly profiled 3,4-dichlorophenyl and 4-methoxyphenyl analogs. Given the absence of published selectivity data for this specific compound, broad-panel kinase profiling (e.g., 50-100 kinase panel) is recommended as a first step to establish its unique selectivity signature [2].

Antiproliferative Screening in NCI-60 or Custom Oncology Cell Line Panels

This compound is suitable for inclusion in antiproliferative screening cascades against solid tumor cell lines, with MCF-7 (breast), HCT-116 (colon), and A549 (lung) as recommended initial targets based on class-level activity data. Published pyrazolo[3,4-d]pyrimidine hydrazide derivatives have demonstrated IC50 values ranging from 34 nM to 7.60 μM in these lines [3]. Researchers should include the closest commercially available analogs (CAS 881083-34-7, 5-chloro-2-methylphenyl isomer; CAS 881083-22-3, 3-chlorophenyl analog) as internal comparators to directly quantify the impact of the 4-methyl substitution on antiproliferative potency. The compound's favorable logP (2.875) and tPSA (84 Ų) suggest adequate cell permeability for intracellular target engagement [4].

Structure-Activity Relationship (SAR) Studies on N1-Aryl Substitution Effects

This compound serves as a key SAR probe for investigating how methyl group presence and chlorine position on the N1-phenyl ring modulate target binding and cellular activity. By systematically comparing CAS 881083-30-3 (3-Cl-4-CH3), CAS 881083-34-7 (5-Cl-2-CH3 positional isomer), CAS 881083-22-3 (3-Cl, no CH3), and the 3,4-dichlorophenyl analog, medicinal chemists can construct a quantitative SAR matrix mapping substituent electronic (Hammett σ) and steric (MR) parameters to biological readouts . This approach is directly aligned with published SAR strategies for pyrazolo[3,4-d]pyrimidine kinase inhibitors, where N1-aryl modifications have been shown to dramatically alter potency and selectivity profiles [1].

Computational Chemistry and Docking Model Validation

The moderate molecular weight (330.78 Da), limited rotatable bonds (6), and well-defined hydrogen bond donor/acceptor pattern make this compound an excellent test case for validating docking protocols and scoring functions against CDK2 and related kinase crystal structures. The ZINC-derived 3D conformer library provides ready-to-dock starting geometries [4]. Researchers can use the compound to assess whether computational predictions (SEA, molecular docking) accurately forecast experimental binding modes and affinities, thereby refining in silico screening workflows for the broader pyrazolo[3,4-d]pyrimidine chemical space. Published docking studies on pyrazolo[3,4-d]pyrimidine-EGFR and CDK2 co-crystal structures [2] provide methodological templates for such validation exercises.

Application
Selection Property
Validation Focus
Kinase profiling (CDK family)
Predicted CDK1/CDK2 enrichment
Panel screening vs kinase isoforms
Antiproliferative screening
Scaffold class cytotoxic evidence
MCF-7 and HCT116 cell viability
N1-aryl SAR studies
Substituent electronic/steric parameters
Isomeric comparator activity readouts
Docking protocol validation
Rule-of-Five compliant scaffold
CDK2 co-crystal structure fits
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